6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidoisoquinolines This compound is characterized by a fused ring system that includes a pyrimidine ring and an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one with 2,4,6-trimethylaniline . The reaction is carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4)
Reducing agents: Lithium aluminum hydride (LiAlH4)
Bases: Sodium hydride (NaH)
Solvents: Dimethylformamide (DMF), methanol, dichloromethane
Major Products Formed
The major products formed from these reactions include pyridine-3,4-dicarboxylic acid, tetrahydro derivatives, and various substituted isoquinolines.
Scientific Research Applications
6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it has been shown to inhibit G-protein-coupled receptors (GPCRs) involved in inflammatory and fibrotic diseases .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinoline-2,4-dione
- Cyclopropylethynyl-2-((S)-1-[1,4]dioxan-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one
- Benzo[h]quinazoline
Uniqueness
6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione is unique due to its specific ring structure and the presence of functional groups that allow for diverse chemical modifications. This makes it a valuable compound for the development of new drugs and materials.
Properties
CAS No. |
40721-56-0 |
---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6,7-dihydropyrimido[6,1-a]isoquinoline-2,4-dione |
InChI |
InChI=1S/C12H10N2O2/c15-11-7-10-9-4-2-1-3-8(9)5-6-14(10)12(16)13-11/h1-4,7H,5-6H2,(H,13,15,16) |
InChI Key |
QPQYAYRVSWAGBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=O)NC2=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.